molecular formula C7H6I2O2 B8706435 2,5-Diiodo-4-methoxyphenol

2,5-Diiodo-4-methoxyphenol

Cat. No.: B8706435
M. Wt: 375.93 g/mol
InChI Key: IKHWDCOXOVXUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diiodo-4-methoxyphenol is a useful research compound. Its molecular formula is C7H6I2O2 and its molecular weight is 375.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6I2O2

Molecular Weight

375.93 g/mol

IUPAC Name

2,5-diiodo-4-methoxyphenol

InChI

InChI=1S/C7H6I2O2/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3

InChI Key

IKHWDCOXOVXUTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Diiodo-2,5-dimethoxy-benzene (3.65 g, 9.36 mmol) was added to 100 mL of dichloromethane and stirred under nitrogen at ice bath temperature. Boron tribromide (10.3 mL, 10.3 mmol) was added dropwise, and the reaction mixture was stirred at ice bath temperature for 20 hours. The reaction was quenched by dropwise addition of methanol, and the reaction mixture was poured into water and extracted into dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give 2.86 g of 2,5-Diiodo-4-methoxy-phenol, MS (M+H)=377.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.